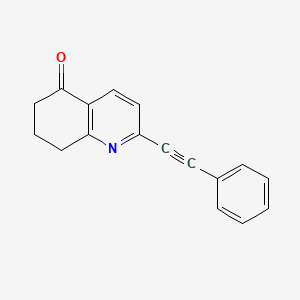

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDFZJCSDKXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464098 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864224-08-8 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves:

- Construction of the 7,8-dihydroquinolin-5(6H)-one core.

- Introduction of the phenylethynyl substituent at the 2-position via cross-coupling reactions.

Preparation of the 7,8-Dihydroquinolin-5(6H)-one Core

Key intermediates and reagents:

- Hexane-1,3-dione derivatives

- Ammonium acetate

- 2-Bromomalonaldehyde

- Cyclization Step: Hexane-1,3-dione derivatives react with ammonium acetate to form 3-aminocyclohex-2-enone intermediates.

- Ring Closure: These intermediates are then converted into the 7,8-dihydroquinolin-5(6H)-one core using 2-bromomalonaldehyde.

This method provides a reliable route to obtain the bicyclic quinolinone scaffold essential for further functionalization.

Introduction of the Phenylethynyl Group via Sonogashira Coupling

- Terminal phenylacetylene (phenylethynyl group source)

- Aryl or heteroaryl bromides (e.g., 3-bromopyridine derivatives)

- Palladium catalyst, commonly Pd[PPh3]2Cl2

- Copper co-catalyst (typically CuI)

- Base (e.g., triethylamine or other suitable bases)

- The Sonogashira cross-coupling reaction is employed to attach the phenylethynyl moiety to the quinolinone core at the 2-position.

- The reaction involves the coupling of terminal alkynes with aryl bromides under palladium catalysis in the presence of a copper co-catalyst.

- This method is highly effective for forming carbon-carbon bonds between the quinoline scaffold and the phenylethynyl substituent.

- Solvent: Commonly polar aprotic solvents such as DMF or THF.

- Temperature: Typically ambient to moderate heating (room temperature to 80 °C).

- Catalyst loading: Pd[PPh3]2Cl2 in catalytic amounts.

- Base: Triethylamine or similar bases to deprotonate the terminal alkyne.

This approach is widely used due to its high efficiency and selectivity in synthesizing substituted quinoline derivatives.

Summary Table of Preparation Methods

| Step | Starting Materials / Reagents | Reaction Type | Catalyst/System | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Hexane-1,3-dione derivatives + Ammonium acetate | Cyclization to 3-aminocyclohex-2-enone | None (thermal/base) | Mild heating | Forms intermediate for quinolinone core |

| 2 | 3-Aminocyclohex-2-enone + 2-bromomalonaldehyde | Ring closure to 7,8-dihydroquinolin-5(6H)-one | None (thermal/base) | Mild heating | Yields quinolinone bicyclic scaffold |

| 3 | 7,8-Dihydroquinolin-5(6H)-one derivative + Phenylacetylene | Sonogashira cross-coupling | Pd[PPh3]2Cl2 + CuI + base | RT to 80 °C, polar aprotic solvent | Attaches phenylethynyl group at 2-position |

| Alt 1 | 2-Bromobenzaldehydes + amine substrates | Ullman-type domino reaction | Cu(II) catalyst | DMF, ligand-free | Simultaneous C-C and C-N bond formation in quinoline fusion |

| Alt 2 | Hydrazonoanilines + phenylacetylenes | Rhodium-catalyzed annulation | Rh[Cp*Cl2]2 | Acetonitrile, moderate temp | Moderate to good yields of quinoline derivatives |

| Alt 3 | Enamines + propargylic imines | Cascade annulation | Cu(OTf)2 | CH3CN, 120 °C | High regioselectivity and yields |

| Alt 4 | Anilines + terminal alkynes | One-pot C-H activation | AgSbF6 + K2S2O8 + DMSO | Room temp | Direct synthesis with broad substrate scope |

Research Findings and Notes

- The Sonogashira coupling remains the most direct and efficient method for installing the phenylethynyl group onto the quinolinone core, favored for its mild conditions and high selectivity.

- The initial quinolinone core synthesis via ammonium acetate-mediated cyclization followed by ring closure with 2-bromomalonaldehyde is well-documented and provides a robust platform for further functionalization.

- Alternative catalytic systems (Cu, Rh, NHC complexes) offer potential for improved yields, regioselectivity, and operational simplicity, but may require optimization for this specific compound.

- The choice of catalyst, solvent, and reaction conditions significantly influences the yield and purity of the final product.

- Steric and electronic effects of substituents on the quinoline ring and phenylacetylene influence reaction efficiency, as noted in related quinoline syntheses.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien.

Biologie: Es kann als Sonde oder Ligand in biologischen Studien dienen, insbesondere bei der Untersuchung von Enzymwechselwirkungen und Rezeptorbindung.

Medizin: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Suche nach neuen therapeutischen Wirkstoffen.

Wirkmechanismus

Der Wirkmechanismus von 2-Phenylethinyl-7,8-dihydro-6H-chinolin-5-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Phenylethinylgruppe und der Chinolinon-Kern können mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren und deren Aktivität möglicherweise modulieren. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and have been implicated in several neurological disorders. In particular, it has been noted for its selective activity towards mGluR subtype 1 and 5, making it a candidate for further development in treating conditions like schizophrenia and anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Brønsted Acid-Mediated Reactions : Recent studies have highlighted the use of Brønsted acids to promote the formation of this compound via regioselective dimerization processes. For instance, using p-TsOH·H2O as a catalyst under controlled conditions has yielded significant amounts of the desired product .

- Sequential Reactions : The compound can also be synthesized through sequential reactions involving phenylacetylene and appropriate amines or ketones, leading to high yields of derivatives with varied functional groups .

Antitumor Activity Assessment

A study assessed the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study further elucidated its mechanism involving apoptosis induction through caspase activation.

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated significant protective effects against oxidative stress-induced neuronal death, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with molecular targets and pathways within biological systems. The phenylethynyl group and quinolinone core can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antibacterial Pleuromutilin Derivatives

Compounds containing the 7,8-dihydroquinolin-5(6H)-one moiety as a side chain have been explored for antibacterial activity. For example:

- Compound 1 (carbonitrile-substituted 7,8-dihydroquinolin-5(6H)-one side chain): Exhibited exceptional activity against MRSA and S. aureus ATCC 29213 (MIC < 0.0625 µg/mL), surpassing tiamulin .

- Compound 2 (biphenyl side chain): Showed reduced efficacy (MIC = 1 µg/mL), underscoring the importance of the dihydroquinolinone moiety for antibacterial potency .

Table 1: MIC Values of Pleuromutilin Derivatives

| Compound | Side Chain | MIC (µg/mL) | Target Strains |

|---|---|---|---|

| 1 | Carbonitrile-dihydroquinolinone | <0.0625 | MRSA, S. aureus ATCC 29213 |

| 2 | Biphenyl | 1 | MRSA, S. aureus ATCC 29213 |

| Tiamulin | Reference antibiotic | 0.5–2 | S. aureus ATCC 29213 |

The 7,8-dihydroquinolin-5(6H)-one scaffold enhances antibacterial activity by improving target binding, likely through hydrophobic interactions and hydrogen bonding with bacterial ribosomes .

Substituted 7,8-Dihydroquinolin-5(6H)-one Derivatives

Modifications at the 3-position of the dihydroquinolinone ring significantly alter physicochemical and biological properties:

Table 2: Physical Properties of Substituted Derivatives

mGluR5 Modulators with Structural Modifications

The phenylethynyl group in 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is critical for PAM activity. Structural changes drastically alter functionality:

Table 3: Impact of Structural Modifications on mGluR5 Activity

| Compound | Modification | Activity (Fold Shift) |

|---|---|---|

| 2-(Phenylethynyl) derivative | None (parent compound) | 2–3 (PAM) |

| Tetrahydroquinoline derivative | Carbonyl reduction | Antagonist |

| Compound 34 | Pyridinyl substituent | Antagonist |

Biologische Aktivität

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound characterized by its unique molecular structure, featuring a quinoline core with a phenylethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C17H13NO

- Molecular Weight : Approximately 247.29 g/mol

- Structural Features : The compound consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring, with the phenylethynyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dihydroquinolinone core suggests that it may interact with various microbial targets.

- Study Findings :

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | Variable | Standard not specified |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against different cancer cell lines.

- Case Study :

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.27 |

| B16 | >10 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, although more detailed studies are required to confirm these findings.

The biological activities of this compound are thought to be mediated through its interaction with various biological targets:

Q & A

Basic: What synthetic methods are optimal for preparing 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one?

Answer:

The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A microwave-assisted approach (e.g., using proline catalysis) is highly efficient for related dihydroquinolinones, achieving yields up to 98% via sequential Michael addition, cyclization, and aromatization . For the phenylethynyl substituent, Sonogashira coupling or alkyne insertion reactions may be employed post-cyclization. Key steps include:

- Cyclization: Starting from cyclohexane-1,3-dione derivatives under microwave irradiation (20–30 min, 80–100°C).

- Functionalization: Introducing the phenylethynyl group via palladium-catalyzed cross-coupling.

- Characterization: Use NMR (e.g., CDCl, δ 7.80–8.49 ppm for aromatic protons) and NMR (C=O at ~168 ppm) to confirm structure .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Answer:

Minimum Inhibitory Concentration (MIC) assays are standard. For example:

| Compound | MRSA MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|

| Target derivative | <0.0625 | <0.0625 |

| Tiamulin (control) | 0.25–1 | 0.5–1 |

| Derivatives are tested against Gram-positive bacteria using broth microdilution. Activity correlates with side-chain polarity; carbonitrile substituents enhance potency vs. biphenyl groups . |

Advanced: How does structural modification of the phenylethynyl group affect mGluR5 PAM activity?

Answer:

The phenylethynyl group is critical for mGluR5 positive allosteric modulation (PAM). Key SAR insights:

- PAM-to-Antagonist Switch: Replacing phenyl with pyridin-2-ylethynyl reduces steric bulk and introduces polarity, converting PAMs (e.g., EC = 34 nM) to antagonists .

- Hydrogen Bond Geometry: The carbonyl group at position 5 acts as a hydrogen bond acceptor. Reduction to tetrahydroquinoline abolishes PAM activity .

- Pharmacophore Model: A planar, electron-deficient aromatic system with a fixed hydrogen bond acceptor is essential for potency.

Advanced: How can computational models (e.g., QSAR) guide optimization of dihydroquinolinone derivatives?

Answer:

2D/3D-QSAR models predict bioactivity by correlating structural features (e.g., logP, electronegativity) with MIC or receptor-binding data. For example:

- 2D-QSAR: Identifies electron-withdrawing groups (e.g., -CN) as enhancing antibacterial activity .

- 3D-QSAR: Maps steric/electrostatic fields to explain potency variations (e.g., bulky substituents at position 2 improve mGluR5 binding) .

- Docking Studies: Validate interactions with mGluR5’s allosteric pocket, highlighting π-π stacking with Phe.

Advanced: How to resolve contradictions in reported potency values across cell lines?

Answer: Discrepancies (e.g., EC = 34 nM in rat vs. 172 nM in human mGluR5 assays) arise from:

- Species-Specific Receptor Variants: Rat mGluR5 has divergent allosteric site residues (e.g., Thr in humans vs. Ala in rats).

- Assay Conditions: Calcium flux vs. cAMP readouts may yield differing sensitivities.

- Solution: Use orthosteric ligand co-treatment to normalize fold-shift calculations and validate via cross-species mutagenesis .

Basic: What spectroscopic techniques confirm the structure of dihydroquinolinone derivatives?

Answer:

- NMR: Aromatic protons (δ 7.80–8.49 ppm), methylene/methine protons (δ 2.5–3.5 ppm) .

- NMR: Carbonyl (C=O at ~168 ppm), alkynyl carbons (C≡C at 90–100 ppm) .

- IR: Stretch at ~1660 cm confirms lactam C=O .

Advanced: What synthetic challenges arise in scaling up dihydroquinolinone production?

Answer:

- Microwave Limitations: Batch size constraints necessitate transition to continuous flow reactors for large-scale synthesis .

- Byproduct Formation: Over-reduction of the carbonyl group (e.g., using NaBH) generates inactive tetrahydroquinolines; optimize stoichiometry and reaction time .

- Purification: Use silica gel chromatography or recrystallization (ethanol/water) to isolate high-purity (>97%) products .

Advanced: How does the compound’s planarity influence its pharmacokinetic properties?

Answer:

The fused bicyclic system enhances membrane permeability but reduces aqueous solubility. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.